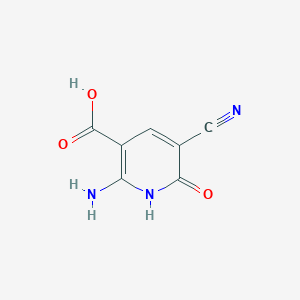

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a 1,6-dihydropyridine core with a cyano group at position 5, an amino group at position 2, and a carboxylic acid substituent at position 2. This compound is of interest due to its structural similarity to cardiotonic agents like milrinone, a phosphodiesterase III inhibitor used in heart failure therapy . Synthetically, it can be prepared via hydrolysis of ethyl esters (e.g., ethyl 5-cyano-1,6-dihydro-6-oxo-2-substituted-3-pyridinecarboxylates) under alkaline conditions, followed by acidification . Commercial availability (95% purity) confirms its utility in pharmacological and synthetic studies .

Properties

IUPAC Name |

2-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-2-3-1-4(7(12)13)5(9)10-6(3)11/h1H,(H,12,13)(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUAZKRKXPQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of cyanoacrylamide derivatives with cyanoacetamide derivatives under reflux conditions in the presence of ethanolic piperidine . This reaction yields the desired compound along with other derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 2-amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid. For instance, a study synthesized various derivatives and evaluated their efficacy against several bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Escherichia coli and comparable effectiveness to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3d | 3.91 | E. coli |

| 3e | 3.77 | E. coli |

| II | 25 | S. aureus |

| IV | 15.6 | C. albicans |

The mechanism of action involves inhibition of DNA gyrase A, a critical enzyme for bacterial DNA replication, which was confirmed through in vitro assays .

Anti-inflammatory and Relaxant Properties

The compound has also been investigated for its relaxant effects on smooth muscle, suggesting potential applications in treating respiratory conditions such as asthma. In a study involving isolated rat tracheal rings pre-contracted with carbachol, several derivatives demonstrated significant relaxant effects, surpassing theophylline, a known bronchodilator .

Table 2: Relaxant Effects on Tracheal Rings

| Compound | Relaxation % | Comparison with Theophylline |

|---|---|---|

| 4b | 75% | More potent |

| 4e | 70% | Comparable |

| 7a | 68% | Less potent |

Potential Anti-cancer Applications

Research has also indicated that derivatives of this compound may possess anti-cancer properties. Some studies have shown that specific derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives were evaluated for their cytotoxic effects against human hepatocellular carcinoma cells, showing promising results in reducing cell viability .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 12 | HepG2 (liver cancer) |

| B | 15 | MCF7 (breast cancer) |

| C | 10 | HeLa (cervical cancer) |

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The 2-position is critical for activity. Pyridyl (e.g., 2-pyridyl) and trifluoromethyl groups enhance cardiotonic effects but are less potent than milrinone . The amino group in the target compound may improve solubility or hydrogen-bonding interactions.

- Electron-Withdrawing Groups: The 5-cyano group stabilizes the dihydropyridine ring via conjugation, while the 3-carboxylic acid enhances polarity and bioavailability .

- Synthetic Flexibility : Alkaline hydrolysis of ester precursors is a common route for generating carboxylic acid derivatives .

Pharmacological Activity Comparison

- Cardiotonic Effects: Ethyl 5-cyano-2-(2-pyridyl) derivatives exhibit ~50% of milrinone’s inotropic activity in guinea pig models, while trifluoromethyl-substituted acids show slightly higher efficacy . The target compound’s amino group may modulate PDE III inhibition differently, though direct data are lacking.

Physicochemical and Commercial Profiles

- Similarity Scores : The target compound shares >80% structural similarity with 6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives, differing primarily in substituent positions .

- Commercial Availability : The compound is available at 95% purity (CAS 2643368-47-0), unlike many analogues requiring custom synthesis .

Biological Activity

2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 138060-94-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a pyridine ring with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 179.13 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-5-cyano-6-oxo-1,6-dihydropyridine exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, one study reported the minimum inhibitory concentration (MIC) values for certain derivatives against these pathogens, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that certain derivatives possess antiproliferative activity against human cancer cell lines, including MDA-MB-231 and HeLa cells. The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth, with some derivatives showing IC50 values as low as 0.0046 µM .

The biological activity of 2-amino-5-cyano-6-oxo-1,6-dihydropyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies suggest that these compounds may act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several derivatives derived from 2-amino-5-cyano-6-oxo-1,6-dihydropyridine against E. coli and P. aeruginosa. The results indicated that specific modifications to the chemical structure enhanced antibacterial potency .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of various substituted pyridine derivatives on cancer cell lines. The study revealed that compounds with hydroxyl (-OH) groups exhibited lower IC50 values, indicating increased efficacy against cancer cells .

Data Tables

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can purity be validated?

Methodological Answer:

- Step 1 : Utilize a reflux reaction in ethanol/HCl (3:1 ratio) to cyclize precursors (e.g., thieno[2,3-b]thiophene derivatives) under controlled heating (1–2 hours at 80–90°C) .

- Step 2 : Purify the crude product via recrystallization in ethanol or aqueous HCl to remove unreacted starting materials .

- Validation :

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., orthorhombic system with ) .

- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1715–1659 cm for carbonyls) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition observed at ~215°C) .

- UV-Vis Spectroscopy : Study electronic transitions (e.g., λ at 287–289 nm for conjugated systems) .

Q. Q3. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Keep under inert gas (N) at –20°C in amber vials to prevent hydrolysis or photodegradation .

- Stability Testing : Monitor decomposition via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .

- Incompatibilities : Avoid exposure to strong bases (risk of decarboxylation) or oxidizing agents .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of the cyano and carboxylic acid groups in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution (e.g., nucleophilic attack at C5-cyano group) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. Q5. How to resolve contradictory data in pharmacological studies (e.g., variable IC50_{50}50 values)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.